3,4-Dimethylbenzene-1-sulfonyl fluoride

SuFEx click chemistry Covalent inhibitor design Sulfur(VI) fluoride exchange

Standard sulfonyl fluorides like PMSF hydrolyze in minutes, compromising long-incubation ABPP workflows. 3,4-Dimethylbenzene-1-sulfonyl fluoride solves this with a 36-hour hydrolysis half-life at pH 7.4-enabling overnight labeling without replenishment. Key procurement advantages: • 22% lower SuFEx rate vs. 2,3-dimethyl isomer-reduces exothermic risk in parallel synthesis • Solid form (mp 40-43 °C) enables accurate automated dispensing • Sealed dry storage at RT; stable stock solutions in dry DMSO

Molecular Formula C8H9FO2S
Molecular Weight 188.22 g/mol
Cat. No. B13246731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylbenzene-1-sulfonyl fluoride
Molecular FormulaC8H9FO2S
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)F)C
InChIInChI=1S/C8H9FO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3
InChIKeyWCVRBSQUWGOVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylbenzene-1-sulfonyl fluoride: Physicochemical and Reactivity Baseline


3,4-Dimethylbenzene-1-sulfonyl fluoride (CAS 57532-84-0; MFCD11109204) is a dimethyl-substituted aryl sulfonyl fluoride with molecular formula C₈H₉FO₂S and molecular weight 188.22 g·mol⁻¹ . It belongs to the sulfonyl fluoride class of covalent protein modifiers and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs, characterized by an electrophilic –SO₂F warhead that reacts with nucleophilic amino acid side chains—most notably active-site serine residues in serine hydrolases and proteases [1]. The compound exists as a yellow-to-colorless solid at ambient temperature with a melting point of 40–43 °C and a density of 1.232 g·cm⁻³ . The 3,4-dimethyl substitution pattern imparts distinct electronic and steric properties that differentiate it from both the unsubstituted parent benzenesulfonyl fluoride (a room-temperature liquid) and other positional dimethyl isomers .

SuFEx click chemistry hub with electrophilic –SO₂F warhead for covalent bioconjugation
Weighable solid at ambient temperature; avoids liquid volatility and simplifies dispensing
3,4-dimethyl pattern tempers electrophilicity for controlled coupling and reduced off-target labeling

Why 3,4-Dimethylbenzene-1-sulfonyl fluoride Cannot Be Substituted


Aryl sulfonyl fluorides are not functionally interchangeable; the number, position, and electronic character of ring substituents govern both SuFEx reactivity and hydrolytic stability in aqueous environments [1]. The classic Fahrney–Gold reactivity order established that benzenesulfonyl fluoride (unsubstituted) and phenylmethanesulfonyl fluoride (PMSF) differ by orders of magnitude in second-order inactivation rate constants against α-chymotrypsin and trypsin [2]. Methyl substitution further modulates reactivity: electron-donating methyl groups at the 3- and 4-positions simultaneously reduce the electrophilicity of the sulfur center relative to ortho-substituted analogs while providing greater hydrolytic stability than para-only substituted variants . Consequently, substituting 3,4-dimethylbenzene-1-sulfonyl fluoride with the unsubstituted parent (liquid at RT, different handling), a mono-methyl analog (tosyl fluoride, mp 41–42 °C), or a different positional isomer (e.g., 3,5-dimethyl, mp 35–40 °C) introduces uncontrolled variability in reaction kinetics, aqueous half-life, and physical form—each directly impacting experimental reproducibility and procurement logistics .

Position Methyl position governs SuFEx rate and hydrolysis half-life; ortho or para-only isomers may shift kinetics unpredictably.
Form Unsubstituted parent is a liquid at RT; substituting loses the solid handling and gravimetric accuracy of the 3,4-dimethyl derivative.
Electronic Mono-methyl or different dimethyl patterns alter electrophilicity at sulfur, impacting selectivity and aqueous stability profiles.

3,4-Dimethylbenzene-1-sulfonyl fluoride: Quantitative Comparator Evidence


SuFEx Relative Reaction Rate

In a direct head-to-head comparison of dimethyl-substituted benzenesulfonyl fluoride positional isomers, 3,4-dimethylbenzene-1-sulfonyl fluoride exhibits a relative SuFEx reaction rate of 0.78, compared to 1.0 (reference) for the 2,3-dimethyl isomer and 1.12 for the 4-methoxy-2,3-dimethyl derivative . The 22% lower SuFEx rate of the 3,4-dimethyl isomer relative to the 2,3-dimethyl reference is attributed to reduced electrophilicity at the sulfur center when electron-donating methyl groups occupy the meta and para positions rather than ortho positions adjacent to the –SO₂F group . This moderated reactivity profile is advantageous in applications where excessive warhead reactivity leads to off-target labeling or premature hydrolysis.

SuFEx Relative Rate
Head-to-head
0.78 (relative)
Moderated electrophilicity profile vs. 2,3-dimethyl reference
2,3-dimethyl = 1.0; 4-methoxy-2,3-dimethyl = 1.12
SuFEx click chemistry Covalent inhibitor design Sulfur(VI) fluoride exchange

Hydrolytic Half-Life at Physiological pH

Under physiologically relevant conditions (pH 7.4), 3,4-dimethylbenzene-1-sulfonyl fluoride demonstrates a hydrolysis half-life of 36 hours, compared to 48 hours for the 2,3-dimethyl isomer and 24 hours for the 4-methoxy-2,3-dimethyl analog . The 3,4-dimethyl isomer thus occupies an intermediate stability position: it is 25% less hydrolytically stable than the sterically shielded 2,3-dimethyl isomer but 50% more stable than the electron-rich 4-methoxy-2,3-dimethyl variant. This places the 3,4-dimethyl substitution pattern between the extremes of ortho-steric protection (which retards hydrolysis) and para-electron donation (which accelerates it), consistent with the established Hammett behavior of substituted benzenesulfonyl fluorides where electron-donating para substituents increase alkaline hydrolysis rates [1].

Hydrolytic Half-Life
Head-to-head
36 h at pH 7.4
Intermediate aqueous stability, sufficient for overnight assays
2,3-dimethyl: 48 h; 4-methoxy-2,3-dimethyl: 24 h
Aqueous stability Hydrolysis half-life Bioconjugation

Melting Point and Physical Form

3,4-Dimethylbenzene-1-sulfonyl fluoride exhibits a melting point of 40–43 °C , placing it in a distinct physical-form category compared to key analogs: unsubstituted benzenesulfonyl fluoride is a colorless liquid at room temperature with no detectable melting point ; 3,5-dimethylbenzenesulfonyl fluoride melts at 35–40 °C ; 4-methylbenzenesulfonyl fluoride (tosyl fluoride) melts at 41–42 °C ; and PMSF (phenylmethanesulfonyl fluoride) melts at 92–95 °C . The 40–43 °C melting point of the 3,4-dimethyl isomer means it is a solid at standard laboratory temperature (20–22 °C), unlike the liquid unsubstituted parent—a distinction with direct implications for weighing accuracy, storage stability, and formulation into DMSO stock solutions.

Melting Point
Cross-study
40–43 °C
Solid at RT enables precise gravimetric dispensing
Unsubstituted parent is liquid; tosyl fluoride mp 41–42 °C
Solid handling Melting point Storage and formulation

Electronic Substituent Effects

Comparative computational and experimental analyses of dimethyl-substituted benzenesulfonyl fluorides demonstrate that electron-donating methyl groups at ortho positions (as in the 2,3-dimethyl isomer) enhance electrophilicity at the sulfur center, accelerating SuFEx reactions with nucleophiles, whereas methyl groups at meta and para positions (as in the 3,4-dimethyl isomer) exert a weaker net electron-donating effect on the –SO₂F group, resulting in moderated electrophilicity . This is consistent with the broader Hammett linear free-energy relationship established for substituted benzenesulfonyl fluorides, where the alkaline hydrolysis rate correlates with σ substituent constants: electron-donating para substituents (σₚ for –CH₃ = −0.17) increase the electron density at the reaction center, while meta substituents exert primarily inductive effects with attenuated resonance contributions [1]. The 3,4-dimethyl pattern thus provides a distinct electronic tuning profile unavailable from either ortho-only or para-only substituted analogs.

Electronic Profile
Class-level
Moderated electron donation (σₘ −0.07, σₚ −0.17)
Meta/para pattern reduces electrophilicity vs. ortho-substituted analogs
Consistent with Hammett linear free-energy relationship
Hammett analysis Substituent effects Electrophilicity tuning

Protease Selectivity Tuning via Aryl Substitution

The foundational work of Lively and Powers demonstrated that structural modifications to the aryl ring of benzenesulfonyl fluorides can produce up to a 26,000-fold difference in inactivation rates between the fastest and slowest inhibitor across elastase, cathepsin G, and chymotrypsin [1]. While 3,4-dimethylbenzene-1-sulfonyl fluoride itself has not been profiled in published enzyme inhibition panels, the class-level principle is well established: the position and electronic nature of ring substituents dictate which serine protease active-site geometry is preferentially engaged [1][2]. In contrast, PMSF—a broad-spectrum standard—is generally considered a non-selective serine protease inhibitor with a short aqueous half-life (110 min at pH 7, 25 °C) [3]. The 3,4-dimethyl substitution pattern offers a scaffold for developing inhibitors with selectivity profiles distinct from both the broad-spectrum PMSF and the highly specialized 2-fluoroacyl-substituted inhibitors that are selective for elastase (kobs/[I] up to 2300 M⁻¹s⁻¹) [1].

Protease Selectivity
Class-level
26,000-fold range reported across aryl sulfonyl fluoride series
Scaffold supports selectivity engineering; not directly profiled
Based on Lively & Powers SAR; PMSF half-life 110 min for reference
Serine protease inhibition Selectivity engineering Covalent warhead

3,4-Dimethylbenzene-1-sulfonyl fluoride: Application Scenarios


SuFEx Click Chemistry: Library Synthesis and Bioconjugation

For SuFEx-based library construction where reaction rate must be balanced against chemoselectivity, 3,4-dimethylbenzene-1-sulfonyl fluoride provides a 22% lower SuFEx rate (0.78 relative to 2,3-dimethyl = 1.0) . This moderated reactivity reduces the risk of exothermic runaway in parallel synthesis while maintaining sufficient electrophilicity for efficient coupling with amine, phenoxide, and silyl ether nucleophiles under standard SuFEx conditions (e.g., DBU or BTMG catalysis in acetonitrile or DMF). The solid physical form (mp 40–43 °C) further facilitates automated solid dispensing in high-throughput experimentation platforms .

Activity-Based Protein Profiling with Extended Aqueous Stability

The 36-hour hydrolysis half-life at pH 7.4 makes 3,4-dimethylbenzene-1-sulfonyl fluoride suitable for ABPP experiments requiring prolonged incubation with live cells or tissue lysates—substantially exceeding the 110-minute half-life of PMSF under comparable conditions [1]. This extended stability window enables overnight labeling protocols without the need for replenishment of inhibitor, reducing experimental variability and cost-per-experiment. The intermediate stability profile also facilitates post-labeling washout and quench steps that are problematic with the more hydrolysis-resistant 2,3-dimethyl isomer (48 h half-life).

Covalent Fragment Screening and Selectivity Engineering

As a core scaffold for covalent fragment libraries, 3,4-dimethylbenzene-1-sulfonyl fluoride occupies an underexplored region of aryl sulfonyl fluoride chemical space: it is neither as broadly reactive as PMSF nor as narrowly selective as ortho-fluoroacyl-substituted elastase inhibitors (e.g., 2-CF₃CONH–C₆H₄SO₂F, kobs/[I] = 2300 M⁻¹s⁻¹ for HL elastase) . The established SAR principle—that aryl substitution can produce up to 26,000-fold differences in protease inhibition rates —supports the use of 3,4-dimethylbenzene-1-sulfonyl fluoride as a starting point for systematic derivatization aimed at identifying selective inhibitors of under-targeted serine hydrolases.

Solid-Phase Handling and Quantitative Dispensing

Unlike unsubstituted benzenesulfonyl fluoride, which is a hygroscopic liquid at room temperature , 3,4-dimethylbenzene-1-sulfonyl fluoride is a solid with a melting point of 40–43 °C . This physical form eliminates the need for density-based volumetric dispensing corrections and minimizes evaporative loss during weighing, directly improving the accuracy of concentration-response assays. The compound can be stored at room temperature in sealed dry conditions and formulated as stable stock solutions in dry DMSO, consistent with the general stability of aryl sulfonyl fluorides toward moisture when properly handled [1].

Application
Selection Property
Validation Focus
SuFEx library synthesis & bioconjugation
Moderated SuFEx reactivity
Chemoselectivity and coupling efficiency under standard conditions
Activity-based protein profiling (ABPP)
Extended aqueous half-life
Overnight labeling protocol compatibility and post-labeling washout
Covalent fragment screening & selectivity engineering
Moderate electrophilicity for derivatization
Selectivity screening against serine hydrolase panels
Solid-phase handling & quantitative dispensing
Solid physical form at RT
Gravimetric accuracy and solution stability in dry DMSO
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